![molecular formula C19H26N6O B4509963 N-[2-(1-cyclohexen-1-yl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B4509963.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines, akin to the chemical structure , involves a multi-step process. Initially, a one-pot synthesis method is used to create the base pyridazine structure, which is then further reacted with secondary amines to afford the target compounds. These synthetic pathways are crucial for developing potential anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of related triazolo-pyridazine compounds features complex interactions, including hydrogen bonding and π…π interactions, which influence the compounds' physical and chemical properties. Studies using X-ray diffraction techniques and density functional theory calculations help elucidate these structures, providing insights into the molecular arrangements and electronic configurations critical for their biological activity (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of triazolo-pyridazine derivatives involves various condensation reactions and cyclization processes, enabling the synthesis of compounds with potential therapeutic applications. For instance, the use of iodine(III)-mediated oxidative approaches facilitates the creation of novel compounds with significant antimicrobial activities (Prakash et al., 2011). These reactions underscore the versatility and potential of triazolo-pyridazine derivatives in synthesizing biologically active molecules.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of triazolo-pyridazine derivatives are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the triazolo-pyridazine core. Spectroscopic methods, including NMR, IR, and mass spectrometry, are employed to characterize these compounds, providing a foundation for understanding their behavior in biological systems (Patel & Patel, 2015).
Chemical Properties Analysis
The chemical properties of triazolo-pyridazine derivatives, such as reactivity towards various reagents, photochemical stability, and acid-base behavior, play a significant role in their pharmacological activities. These properties are determined through comprehensive analytical techniques, aiding in the design of compounds with desired biological effects. The synthesis and characterization of these derivatives highlight their potential as scaffolds for developing new therapeutic agents (Mohamed et al., 2021).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(20-11-10-15-5-2-1-3-6-15)16-7-4-12-24(13-16)18-9-8-17-22-21-14-25(17)23-18/h5,8-9,14,16H,1-4,6-7,10-13H2,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXOOBVRQQNSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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